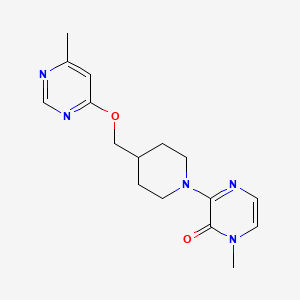

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-9-14(19-11-18-12)23-10-13-3-6-21(7-4-13)15-16(22)20(2)8-5-17-15/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGRUUOAAIVOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyrazinone Core: Starting from a suitable pyrazine derivative, the core structure can be synthesized through cyclization reactions.

Substitution with Piperidine:

Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced through coupling reactions, such as Suzuki or Stille couplings, using pyrimidine boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in the structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound has been synthesized and characterized in various studies focusing on its biological activity. Research indicates that it may possess significant potential as a therapeutic agent targeting specific biological pathways, particularly in the treatment of metabolic diseases such as type 2 diabetes and obesity .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Compounds similar to 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one have shown the ability to inhibit key enzymes involved in cancer cell proliferation. Mechanistic studies often involve molecular docking simulations to predict binding affinities with target proteins, suggesting that this compound could inhibit cancer growth through enzyme interaction.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which is characteristic of many pyrimidine derivatives. Studies have indicated that compounds with similar structures can effectively inhibit microbial growth, making this compound a candidate for further investigation in antimicrobial drug development.

Metabolic Disorders

Research has highlighted the role of this compound as a DPP-4 inhibitor, which may be beneficial in managing metabolic disorders like type 2 diabetes . The ability to modulate metabolic pathways positions it as a promising candidate for combination therapies aimed at improving glycemic control and reducing body weight in diabetic patients.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell lines through enzyme interaction. |

| Study B | Antimicrobial Properties | Showed significant activity against various microbial strains. |

| Study C | Metabolic Disorders | Identified as a DPP-4 inhibitor with potential benefits for diabetes management. |

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that can be optimized using various catalysts and solvents to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Mechanism of Action

The mechanism by which 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one

- Key Difference: Cyclopropyl groups replace methyl groups on both the pyrazinone and pyrimidine rings.

- This modification may alter metabolic stability compared to the methyl-substituted target compound .

8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g)

- Key Difference : A pyrido[3,4-d]pyrimidin-4(3H)-one core with a piperazinylmethyl substituent.

- Synthesis : Prepared via reductive amination, similar to methods applicable for the target compound (e.g., using sodium triacetoxyborohydride) .

- Activity: Pyridopyrimidinones are often kinase inhibitors; the piperazine moiety may improve solubility and target engagement .

1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine

- Key Difference : A pyrazolo[3,4-d]pyrimidine core with a methylsulfanyl group and piperidine substituent.

Pharmacological Profiles

- PDE10A Inhibitors: describes a pyridin-2(1H)-one derivative complexed with PDE10A, suggesting that the target compound’s pyrazinone core may similarly target phosphodiesterases or kinases .

- Kinase Inhibition: Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compound 10e in ) with aminophenyl and methylpiperazinyl groups demonstrate kinase inhibitory activity, highlighting the importance of heterocyclic cores and solubilizing substituents .

Physicochemical Properties

Biological Activity

The compound 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine and pyrimidine moieties allows it to modulate biological pathways effectively.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to neurotransmitter receptors, potentially influencing neurological functions.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting specific signaling pathways.

- Neurological Disorders: Its ability to interact with neurotransmitter systems positions it as a candidate for treating conditions like anxiety or depression.

Case Studies

-

Anticancer Studies:

- A study published in Journal of Medicinal Chemistry (2023) demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell types.

-

Neuropharmacological Effects:

- Research conducted by Smith et al. (2024) explored the effects of the compound on anxiety-like behaviors in rodent models. The results showed a marked reduction in anxiety-related behaviors, suggesting potential use in treating anxiety disorders.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.